1,1-Diethoxy-3-(methanesulfinyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is an organic compound with a unique structure that includes both diethoxy and methanesulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl acetal with a sulfinyl compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the diethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group typically yields a sulfone, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3-(methanesulfinyl)propan-2-one involves its interaction with molecular targets through its functional groups. The diethoxy and methanesulfinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxy-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a methanesulfinyl group.
1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one: Contains a hydroxyphenyl group, offering different reactivity and applications.
Uniqueness
1,1-Diethoxy-3-(methanesulfinyl)propan-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not achievable with similar compounds.
Properties
CAS No. |
87084-03-5 |
---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1,1-diethoxy-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C8H16O4S/c1-4-11-8(12-5-2)7(9)6-13(3)10/h8H,4-6H2,1-3H3 |
InChI Key |
CFIPPNDOMGPQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)CS(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.